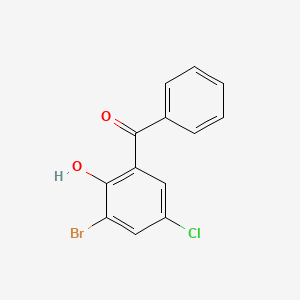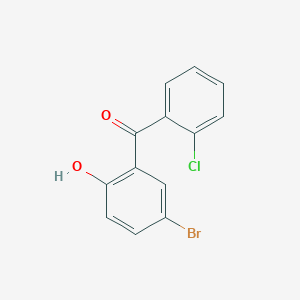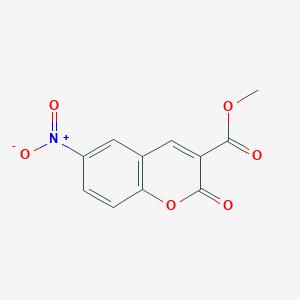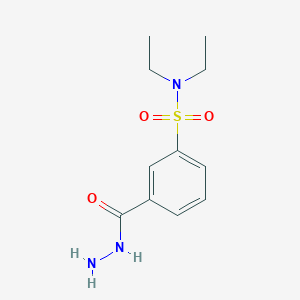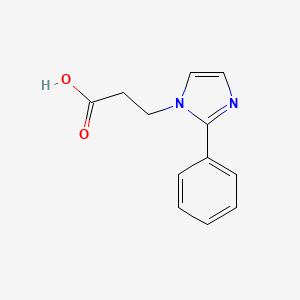
3-(2-phenyl-1H-imidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-phenyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring substituted with a phenyl group and a propanoic acid moiety. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse biological and chemical properties. The presence of the imidazole ring in this compound makes it a valuable entity in various scientific and industrial applications.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to target a broad range of biological receptors and enzymes . For instance, some imidazole derivatives have been found to inhibit p97, a crucial ATPase involved in various cellular processes .
Mode of Action
Imidazole compounds generally interact with their targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and electrostatic interactions . For example, certain imidazole derivatives have been found to covalently inhibit p97 by targeting the C522 residue .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may exhibit stability under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves dissolving ethylene glycol and imidazole in an organic solvent, followed by the addition of an acid catalyst to maintain the reaction temperature within an optimal range .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using the aforementioned methods. The product can be purified through crystallization or distillation to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the phenyl group or the imidazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, reduced imidazole derivatives, and imidazole N-oxides .
Scientific Research Applications
3-(2-phenyl-1H-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazole: The parent compound, which lacks the phenyl and propanoic acid substituents.
Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.
Metronidazole: An antimicrobial agent that contains an imidazole ring and is used to treat infections.
Uniqueness: 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the propanoic acid moiety enhances its versatility in various applications compared to other imidazole derivatives .
Properties
IUPAC Name |
3-(2-phenylimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(16)6-8-14-9-7-13-12(14)10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVVEEAFNMULBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349386 |
Source


|
| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53660-14-3 |
Source


|
| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)
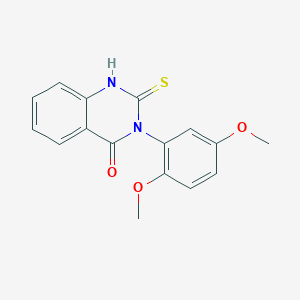
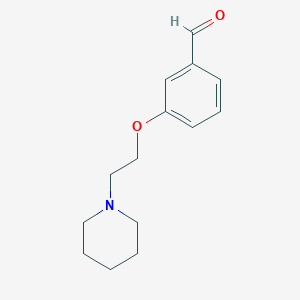
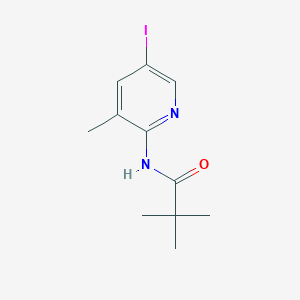
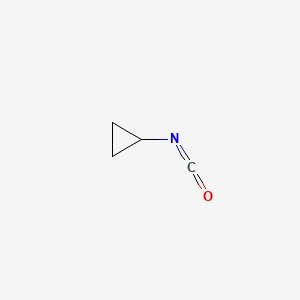

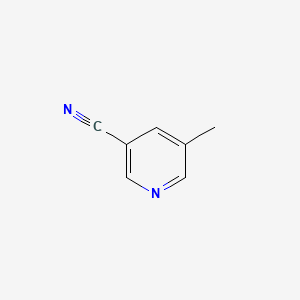
![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)

